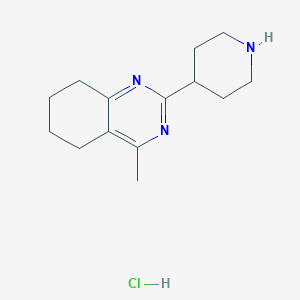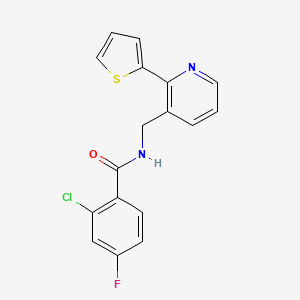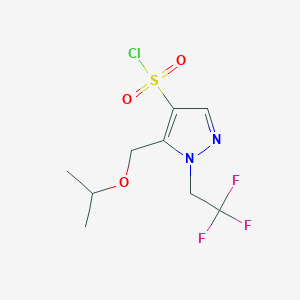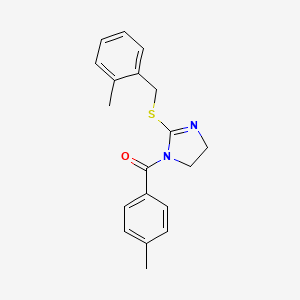![molecular formula C24H23N3O5S2 B2525671 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886946-62-9](/img/structure/B2525671.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide" is a chemically synthesized molecule that may have potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and their synthesis, molecular structures, and biological activities, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of benzamide derivatives is a multi-step process that often involves the reaction of different chemical moieties to form the desired compound. For example, the synthesis of N-substituted imidazolylbenzamides involves the use of imidazole and benzene-sulfonamides to produce compounds with cardiac electrophysiological activity . Similarly, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives is achieved through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation and cyclization to produce thiadiazolo[2,3-a]pyridine benzamide derivatives . These methods could potentially be adapted for the synthesis of "N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide."
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray single-crystal diffraction is a common technique used to determine the crystal structure of these compounds, providing information on atom positions, bond lengths, bond angles, and dihedral angles . For instance, the crystal structure of N-p-Methylbenzyl benzamide was determined using this method, revealing intermolecular hydrogen bonds within the crystal . Understanding the molecular structure of "N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide" would be essential for predicting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, which are important for their biological functions. The synthesis papers suggest that these compounds can be modified through reactions such as oxidation, cyclization, and coordination with metal ions . The reactivity of the specific functional groups within "N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide" would determine its chemical behavior and potential as a biological agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the compound's application in biological systems. For example, the cytotoxic activity of certain benzamide derivatives against cancer cell lines is dependent on their chemical properties . Analyzing the physical and chemical properties of "N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide" would provide insights into its potential use as a therapeutic agent.
Applications De Recherche Scientifique
Anticancer Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide and similar compounds have been researched for their potential anticancer activity. In one study, Co(II) complexes of related compounds demonstrated in vitro cytotoxicity in human breast cancer cell lines (MCF 7) (Vellaiswamy & Ramaswamy, 2017). Another research highlighted the use of analogues in the context of anticancer evaluation against various cancer cell lines, indicating significant activity in comparison to reference drugs (Ravinaik et al., 2021).
Antimicrobial Activity
Compounds with a similar structure have been evaluated for their antimicrobial properties. A study on a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, related in structure, showed promising activity against Mycobacterium tuberculosis (Jeankumar et al., 2013). Additionally, thiazole derivatives have been synthesized and confirmed for antimicrobial activity against various bacteria and fungi, suggesting potential applications in this area (Chawla, 2016).
Insecticidal Applications
Certain compounds within this chemical family have been investigated for their potential use as insecticidal agents. One study synthesized new bioactive sulfonamide thiazole derivatives and evaluated their effectiveness against the cotton leafworm, Spodoptera littoralis, revealing potent toxic effects (Soliman et al., 2020).
Molecular Docking and Theoretical Studies
Theoretical investigations and molecular docking studies of similar sulfonamide derivatives have been conducted. These studies include the exploration of antimalarial activity and interaction with COVID-19 drug targets, providing insights into the molecular mechanisms of action (Fahim & Ismael, 2021).
Propriétés
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-ethylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S2/c1-4-34(29,30)18-10-7-8-16(14-18)23(28)27(15-17-9-5-6-13-25-17)24-26-21-19(31-2)11-12-20(32-3)22(21)33-24/h5-14H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSRNFCQYOWUGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC(=C4S3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2525591.png)

![(2R)-Bicyclo[2.2.2]octan-2-amine;hydrochloride](/img/structure/B2525593.png)







![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(3-hydroxyphenyl)ethyl]propanamide](/img/structure/B2525610.png)
![N-(2-isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-N'-phenylurea](/img/structure/B2525611.png)